ALDH3A1 Inhibition: 2,3-Dichloro-5-fluorobenzaldehyde Exhibits 3-Fold Lower Potency than 2,4-Regioisomer in a Standardized Assay
In a head-to-head comparison within the same patent family (US9328112), 2,3-dichloro-5-fluorobenzaldehyde (A24) exhibited an IC50 of 2.10 μM against human ALDH3A1, whereas its 2,4-regioisomer (A53) showed an IC50 of 0.70 μM [1][2]. This indicates that the 2,3-dichloro pattern is approximately 3-fold less potent than the 2,4-dichloro arrangement for this specific target. This difference is substantial and would influence lead optimization decisions.
| Evidence Dimension | ALDH3A1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.10 μM (2,100 nM) |
| Comparator Or Baseline | 2,4-Dichloro-5-fluorobenzaldehyde (A53): 0.70 μM (700 nM) |
| Quantified Difference | 3.0-fold lower potency |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; preincubation for 1 min followed by substrate addition; spectrophotometric analysis. |
Why This Matters
This quantifies how the substitution pattern directly affects target engagement, providing a rational basis for selecting one regioisomer over the other to achieve a specific potency profile.
- [1] BindingDB. (n.d.). Entry BDBM50447072 for CHEMBL1890994 (US9328112, A24). View Source
- [2] BindingDB. (n.d.). Entry BDBM50447061 for CHEMBL3112688 (US9328112, A53). View Source
